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Compound of Interest

Compound Name: (1H-Pyrrole-2-carbonyl)glycine

Cat. No.: B3176204

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
Pyrrole-2-carbonyl)glycine (C7HsN203, M.Wt: 168.15 g/mol ).[1][2] Due to the limited
availability of direct experimental spectra in publicly accessible literature, this document
presents a combination of predicted data, analysis of structurally related compounds, and
detailed, generalized experimental protocols. This information serves as a valuable resource
for the identification, characterization, and quality control of this molecule in research and
development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of (1H-
Pyrrole-2-carbonyl)glycine. The expected proton (*H) and carbon-13 (*3C) NMR spectra
would reveal distinct signals corresponding to each unique nucleus in the molecule.

Predicted *H-NMR Data

The *H-NMR spectrum is expected to show signals for the pyrrole ring protons, the glycine
methylene protons, and the N-H protons of both the pyrrole and the amide linkage.
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Predicted Chemical Shift (9,

Proton Notes
ppm)
Pyrrole N-H >10 Broad singlet
_ Broad singlet or triplet,
Amide N-H ~8.0-9.0 )
coupling to CHz

Pyrrole H-5 ~6.8-7.0 Doublet of doublets or triplet
Pyrrole H-3 ~6.7 - 6.9 Doublet of doublets or triplet
Pyrrole H-4 ~6.0-6.2 Doublet of doublets or triplet

Doublet, coupling to the amide

Glycine a-CH:2 ~4.0
N-H[1]

Predicted values are based on spectral data for pyrrole-2-carboxylic acid and general principles
of NMR spectroscopy.[1]

Predicted *C-NMR Data

The BC-NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (9,

Carbon Notes
ppm)

Carboxylic Acid C=0 170 - 180

Amide C=0 160 - 170

Pyrrole C-2 125 -135

Pyrrole C-5 115-125

Pyrrole C-3 110-120

Pyrrole C-4 105 - 115

Glycine a-C 40 - 50
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Predicted values are based on the analysis of pyrrole-2-carboxylic acid and glycine derivatives.

[1]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of (1H-Pyrrole-2-
carbonyl)glycine.

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, MeOD-da4, or D20 with appropriate pH adjustment). The
choice of solvent will depend on the solubility of the compound and the desired exchange of
labile protons (N-H, O-H).

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 or 500 MHz
instrument.

» H-NMR Acquisition:

o Acquire a one-dimensional *H spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical spectral width: 0-12 ppm.
o Use tetramethylsilane (TMS) as an internal standard (O ppm).
e 1BC-NMR Acquisition:
o Acquire a one-dimensional 13C spectrum using a proton-decoupled pulse sequence.
o Typical spectral width: 0-200 ppm.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in (1H-Pyrrole-2-
carbonyl)glycine by measuring the absorption of infrared radiation.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3176204
https://www.benchchem.com/product/b3176204?utm_src=pdf-body
https://www.benchchem.com/product/b3176204?utm_src=pdf-body
https://www.benchchem.com/product/b3176204?utm_src=pdf-body
https://www.benchchem.com/product/b3176204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3176204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expected

Functional Group Vibrational Mode Intensity
Wavenumber (cm™?)

N-H (Pyrrole & Amide)  Stretching 3400 - 3200 Medium-Broad[1]
C-H (Pyrrole) Stretching 3150 - 3000 Medium

C=0 (Carboxylic Acid)  Stretching 1750 - 1700 Strong[1]

C=0 (Amide I) Stretching 1680 - 1640 Strong[1]

N-H (Amide II) Bending 1570 - 1515 Medium

C-N Stretching 1400 - 1200 Medium

These predictions are based on established group frequencies and data from analogous
compounds.

Experimental Protocol for IR Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the sample spectrum.

o Typically, data is collected over the range of 4000-400 cm~1.
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o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Predicted Mass Spectrometry Data

Parameter Value Notes

Molecular Formula C7HsN20s3

Molecular Weight 168.15 g/mol [1][2]

Exact Mass 168.0535 g/mol

Expected lonization [M+H]* or [M-H]~ Depending on the fonization
mode used.

Expected [M+H]* (m/z) 169.0608

Expected [M-H]~ (m/z) 167.0462 [1]

N-(pyrrole-2-carboxyl) glycine has been identified as a diagnostic marker in hyperprolinaemia
type Il, often analyzed as its trimethylsilyl derivative.

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).
This can be coupled with a separation technique like High-Performance Liquid
Chromatography (HPLC) for LC-MS analysis.[3]

o Data Acquisition:
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o Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow

rate.

o LC-MS: Inject the sample onto an HPLC column for separation before it enters the mass

spectrometer.

o Acquire spectra in both positive and negative ion modes to observe [M+H]* and [M-H]~

ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant fragment ions. For HRMS, the measured exact mass can be used to confirm

the elemental composition.

Workflow and Data Integration

The characterization of (1H-Pyrrole-2-carbonyl)glycine relies on the integration of data from

multiple spectroscopic techniques to confirm its identity and purity.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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